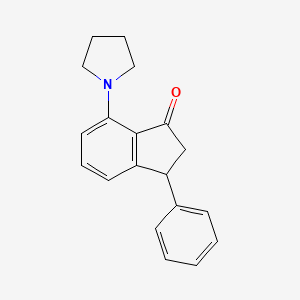

![molecular formula C8H8N4O2 B2698666 Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate CAS No. 1335055-70-3](/img/structure/B2698666.png)

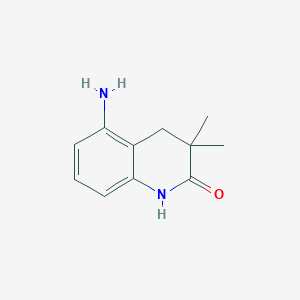

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,2,4]Triazolo[4,3-a]pyrimidine derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They have been prepared using a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidine derivatives was confirmed by IR, 1H-NMR, 13C-NMR, HRMS, and X-ray analyses .Chemical Reactions Analysis

The reactions of thiouracil 1 and hydrozonoyl chlorides 2a–e gave regioselectively [1,2,4]triazolo[4,3-a]pyrimidinone-5 (1H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrimidine derivatives can be determined using techniques like melting point analysis, IR spectroscopy, and NMR spectroscopy .Applications De Recherche Scientifique

Synthesis and Structural Studies

Rearrangement and Reduction Reactions : Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives are synthesized through various rearrangement and reduction reactions. For example, triazolo[4,3-a]pyrimidines were prepared by reducing 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones, revealing the mechanism and structural details through X-ray diffraction data (Lashmanova et al., 2019).

Synthesis via Hydrazonoyl Halides : The compound has been synthesized as a part of triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines, showcasing its versatility in heterocyclic chemistry (Abdelhamid et al., 2004).

Cyclocondensation Reactions : Cyclocondensation of hydrazinoperimidine with various agents like diethyl oxalate leads to the formation of ethyl 1H-1,2,4-triazolo[4,3-a]perimidine-3-carboxylate, illustrating a method for generating different derivatives (Liu & Chen, 1985).

Heterocyclization Processes : Synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is another example of its application in producing novel heterocyclic structures (Davoodnia et al., 2008).

Ring-Chain Isomerism and Novel Compound Formation

Ring-Chain Isomerism Studies : Investigations into the ring-chain isomerism of ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives have provided insights into their behavior in different solvents, influencing the field of organic chemistry (Pryadeina et al., 2008).

Novel Compound Synthesis and Antitumor Activities : The synthesis of novel compounds like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate and their potential antitumor activities against human cell lines highlight its relevance in medicinal chemistry (Gomha et al., 2017).

Chemical Synthesis and Structural Analysis

Chemical Synthesis and Structural Assignments : The preparation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate and its structural assignment through various spectroscopic methods demonstrates the compound's role in advanced organic synthesis (Farghaly & Gomha, 2011).

Synthesis and Structure Analysis of Analogous Compounds : Synthesizing analogs like 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines and analyzing their structures through methods like X-ray diffraction analysis furthers our understanding of this chemical class (Shikhaliev et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .

Mode of Action

The interaction of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate with its targets results in significant anti-neuroinflammatory properties. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . Additionally, the compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The biochemical pathways affected by Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involve the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The compound’s interaction with these pathways results in the inhibition of ER stress and apoptosis, as well as the suppression of the NF-kB inflammatory pathway . These effects contribute to the compound’s neuroprotective and anti-neuroinflammatory properties .

Result of Action

The molecular and cellular effects of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to a reduction in neuroinflammation. Additionally, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells , contributing to its neuroprotective effects.

Propriétés

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-2-14-7(13)6-10-11-8-9-4-3-5-12(6)8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHCDPNSHIPHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2698592.png)

![5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B2698593.png)

![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2698595.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2698596.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2698597.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2698598.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698601.png)

![10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane](/img/structure/B2698602.png)